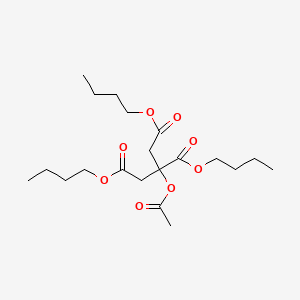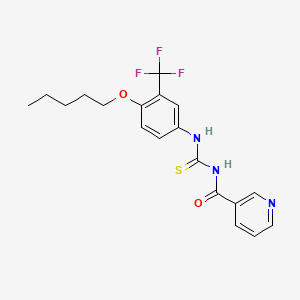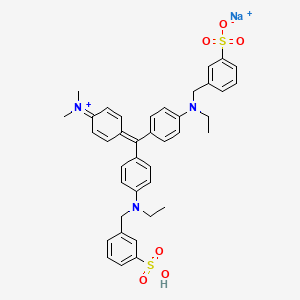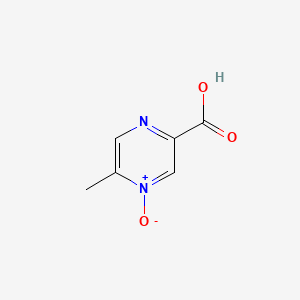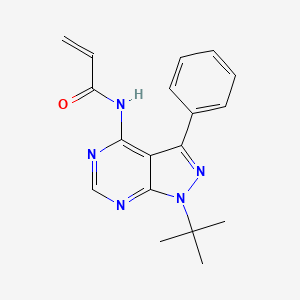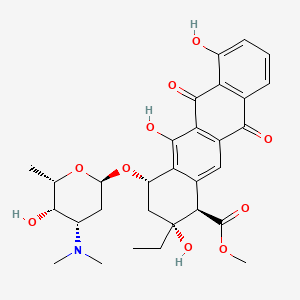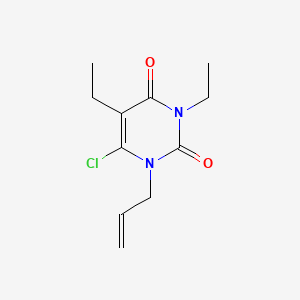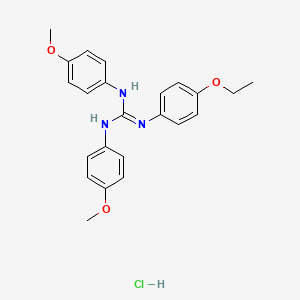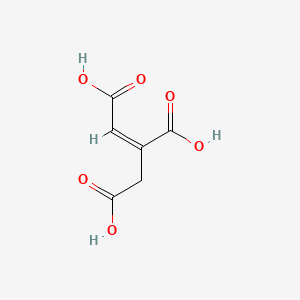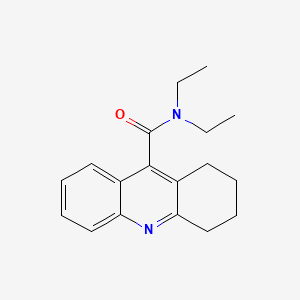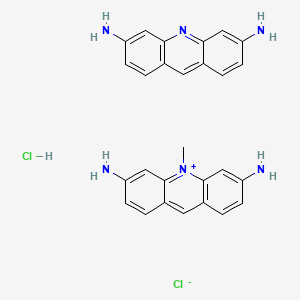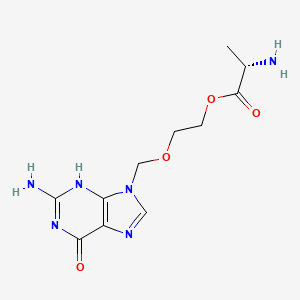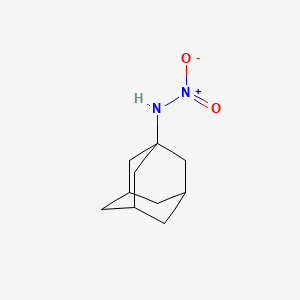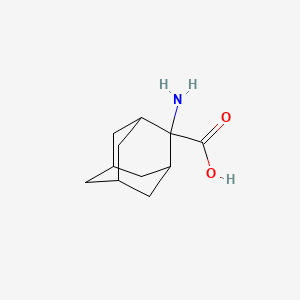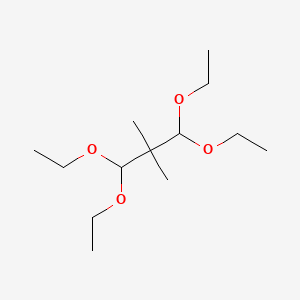
1,1,3,3-Tetraethoxy-2,2-dimethylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adimal is a therapeutic drug for viral dermatoses.
Applications De Recherche Scientifique
Vibrational Spectroscopy : The study of vibrational spectra and conformational behavior in compounds similar to 1,1,3,3-Tetraethoxy-2,2-dimethylpropane reveals insights into their physical properties. For instance, compounds like 1,2,2,3-tetrachloropropane and 1,3-dichloro-2,2-dimethylpropane display a mixture of conformers in their liquid phase and exhibit distinct crystallization behaviors under various conditions, such as low temperature and high pressure (Powell et al., 1983).
Structural Chemistry : Research into the synthesis, structure, and thermal decomposition of iodine inclusion compounds in systems involving 2,2-dimethylpropane-1,3-diamine provides valuable insights into the structural properties of related compounds. These studies often involve spectroscopic methods and crystal structure determination, offering a deeper understanding of molecular interactions and conformations (Megen et al., 2014).
Materials Science : Research on compounds like 2,2-dimethylpropane has led to the development of novel materials. For example, the synthesis of uranyl(VI) complexes incorporating propylene-bridged salen-type N2O2-ligands has been explored, which are characterized by various spectroscopic techniques and theoretical computations (Azam et al., 2015).
Solubility Studies : Investigations into the solubility of compounds like 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in different solvents provide crucial information for applications in chemical processes and material synthesis. These studies typically involve isothermal methods and the correlation of solubility data with temperature (Wu et al., 2012).
Propriétés
Numéro CAS |
10602-38-7 |
|---|---|
Nom du produit |
1,1,3,3-Tetraethoxy-2,2-dimethylpropane |
Formule moléculaire |
C13H28O4 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
1,1,3,3-tetraethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C13H28O4/c1-7-14-11(15-8-2)13(5,6)12(16-9-3)17-10-4/h11-12H,7-10H2,1-6H3 |
Clé InChI |
VUFSCSMOKMPDLE-UHFFFAOYSA-N |
SMILES |
CCOC(C(C)(C)C(OCC)OCC)OCC |
SMILES canonique |
CCOC(C(C)(C)C(OCC)OCC)OCC |
Apparence |
Solid powder |
Autres numéros CAS |
10602-38-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1,1,3,3-tetraethoxy-2,2-dimethylpropane adimal |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



